1,3-dimethyl-5-[({3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}amino)methyl]-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
1,3-DIMETHYL-5-[({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}AMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a unique structure that includes a tetrazole ring, which is known for its stability and bioactivity.
Preparation Methods
The synthesis of 1,3-DIMETHYL-5-[({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}AMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves several steps. The synthetic route typically starts with the preparation of the tetrazole ring, which is then linked to the benzodiazole core through a series of reactions. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as N-methyl-2-pyrrolidone . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1,3-DIMETHYL-5-[({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}AMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, often using halogenated reagents
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s bioactive properties make it useful in studying cellular processes and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and infections.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the manufacture of specialty chemicals
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-5-[({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}AMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. The tetrazole ring is known to bind to metal ions, which can inhibit or activate certain enzymes. The benzodiazole core can interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other benzodiazoles and tetrazole-containing molecules. For example:
1,3-DIMETHYL-5-[({3-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL}AMINO)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE: stands out due to its unique combination of a benzodiazole and a tetrazole ring, which imparts distinct bioactive properties.
5-Amino-1,3-dimethylpyrazole: Another compound with similar structural features but different biological activities[][5].
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C15H21N7OS |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1,3-dimethyl-5-[[3-(1-methyltetrazol-5-yl)sulfanylpropylamino]methyl]benzimidazol-2-one |
InChI |
InChI=1S/C15H21N7OS/c1-20-12-6-5-11(9-13(12)21(2)15(20)23)10-16-7-4-8-24-14-17-18-19-22(14)3/h5-6,9,16H,4,7-8,10H2,1-3H3 |
InChI Key |
ANGGFBOVQOJTMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNCCCSC3=NN=NN3C)N(C1=O)C |
Origin of Product |
United States |
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